Benzenecarboximidamide, 4,4'-(2,4-thiophenediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarboximidamide, 4,4’-(2,4-thiophenediyl)bis- is an organic compound with the molecular formula C20H20N4O2S It is a derivative of benzenecarboximidamide and contains a thiophene ring, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenecarboximidamide, 4,4’-(2,4-thiophenediyl)bis- typically involves the reaction of benzenecarboximidamide derivatives with thiophene-based intermediates. One common method is the condensation reaction between benzenecarboximidamide and 2,4-thiophenediyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Benzenecarboximidamide, 4,4’-(2,4-thiophenediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Benzenecarboximidamide, 4,4’-(2,4-thiophenediyl)bis- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of Benzenecarboximidamide, 4,4’-(2,4-thiophenediyl)bis- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Benzenecarboximidamide, 4,4’-(1,2-ethenediyl)bis-
- Benzenecarboximidamide, 4,4’-(1,3-propanediyl)bis-
- Benzenecarboximidamide, 4,4’-(1,4-butanediyl)bis-
Comparison: Benzenecarboximidamide, 4,4’-(2,4-thiophenediyl)bis- is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties This differentiates it from other similar compounds that contain different linking groups, such as ethylene, propylene, or butylene
Properties
CAS No. |
648417-96-3 |
---|---|
Molecular Formula |
C18H16N4S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-[4-(4-carbamimidoylphenyl)thiophen-2-yl]benzenecarboximidamide |
InChI |
InChI=1S/C18H16N4S/c19-17(20)13-5-1-11(2-6-13)15-9-16(23-10-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22) |
InChI Key |
UYPLKQKDGJVOME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CS2)C3=CC=C(C=C3)C(=N)N)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.